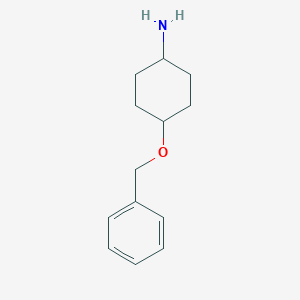
Trans-4-(benzyloxy)cyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-4-(benzyloxy)cyclohexanamine: is an organic compound with the molecular formula C₁₃H₁₉NO. It is a derivative of cyclohexanamine, where a benzyloxy group is attached to the fourth position of the cyclohexane ring in the trans configuration. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions:
Reduction of Nitro Compounds: One common method involves the reduction of trans-4-(benzyloxy)cyclohexanone oxime using hydrogen gas in the presence of a palladium catalyst.
Amination of Cyclohexanone Derivatives: Another method involves the amination of trans-4-(benzyloxy)cyclohexanone using ammonia or primary amines under high pressure and temperature.
Industrial Production Methods: Industrial production often employs catalytic hydrogenation techniques due to their efficiency and scalability. The use of palladium or platinum catalysts is common in these processes .
化学反応の分析
Types of Reactions:
Oxidation: Trans-4-(benzyloxy)cyclohexanamine can undergo oxidation reactions to form corresponding ketones or aldehydes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, alkoxides, and other nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Trans-4-(benzyloxy)cyclohexanone or trans-4-(benzyloxy)cyclohexanal.
Reduction: Trans-4-(benzyloxy)cyclohexanol.
Substitution: Various substituted cyclohexanamine derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Trans-4-(benzyloxy)cyclohexanamine is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: This compound is explored for its potential in developing new therapeutic agents, particularly in the field of neuropharmacology.
Industry:
作用機序
The mechanism by which trans-4-(benzyloxy)cyclohexanamine exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects . The exact pathways and molecular targets can vary depending on the specific application and context of use .
類似化合物との比較
Trans-4-(methoxy)cyclohexanamine: Similar structure but with a methoxy group instead of a benzyloxy group.
Trans-4-(ethoxy)cyclohexanamine: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness: Trans-4-(benzyloxy)cyclohexanamine is unique due to its specific benzyloxy substitution, which imparts distinct chemical and physical properties. This substitution can influence its reactivity, solubility, and interaction with biological targets, making it valuable in specific synthetic and medicinal applications .
生物活性
Trans-4-(benzyloxy)cyclohexanamine is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a cyclohexane ring substituted with a benzyloxy group and an amino group. This specific arrangement confers distinct chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. It may act as a ligand for neurotransmitter receptors or enzymes, modulating their activity. The specific pathways involved can vary depending on the context of its use, but key mechanisms include:
- Receptor Modulation : Interaction with neurotransmitter receptors, potentially influencing neuropharmacological outcomes.
- Enzyme Inhibition : Acting as an inhibitor for specific enzymes involved in metabolic pathways.
- Cell Signaling : Modulating intracellular signaling cascades that affect cell proliferation and survival.
Biological Activity and Therapeutic Applications
Research has indicated several promising biological activities associated with this compound:
- Neuropharmacology : The compound has been investigated for its potential role in developing new therapeutic agents targeting neurological disorders. Its ability to interact with neurotransmitter systems suggests possible applications in treating conditions such as depression and anxiety.
- Anticancer Activity : Preliminary studies have shown that derivatives of cyclohexanamine compounds can exhibit anticancer properties by inducing apoptosis in cancer cells. The specific effects of this compound on cancer cell lines remain an area for further exploration .
Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
- Neurotransmitter Interaction Studies :
- Anticancer Activity Assessment :
- Enzyme Inhibition :
Summary of Biological Activities
特性
IUPAC Name |
4-phenylmethoxycyclohexan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJZOTXVZFPSPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50540789 |
Source


|
| Record name | 4-(Benzyloxy)cyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50540789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98454-39-8 |
Source


|
| Record name | 4-(Benzyloxy)cyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50540789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













